Triphenyl(thiophen-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(thiophen-2-yl)silane is an organosilicon compound with the molecular formula C22H18SSi. It is characterized by a silicon atom bonded to three phenyl groups and one thiophen-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenyl(thiophen-2-yl)silane can be synthesized through the reaction of 2-thienyllithium with chlorotriphenylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
C4H3SLi+ClSi(C6H5)3→C4H3SSi(C6H5)3+LiCl
The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(thiophen-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Brominated or nitrated derivatives.
Coupling Reactions: Various biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Triphenyl(thiophen-2-yl)silane has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Acts as a precursor for the synthesis of advanced materials with unique electronic properties.
Medicinal Chemistry: Explored for its potential in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of Triphenyl(thiophen-2-yl)silane in various applications involves its ability to participate in electronic interactions and form stable complexes. In organic electronics, the compound’s conjugated system allows for efficient charge transport. In medicinal chemistry, its structural features enable it to interact with biological targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: Lacks the thiophene ring, making it less versatile in electronic applications.
Thiophenylsilane: Contains a thiophene ring but lacks the phenyl groups, resulting in different chemical properties.
Triphenylsilanol: Contains a hydroxyl group instead of a thiophene ring, leading to different reactivity.
Uniqueness
Triphenyl(thiophen-2-yl)silane is unique due to the presence of both phenyl and thiophene groups, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring both stability and electronic functionality .
Eigenschaften
CAS-Nummer |
18740-94-8 |
---|---|
Molekularformel |
C22H18SSi |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
triphenyl(thiophen-2-yl)silane |
InChI |
InChI=1S/C22H18SSi/c1-4-11-19(12-5-1)24(22-17-10-18-23-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H |
InChI-Schlüssel |
WSFTWAORPPESCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.